Cas no 588-93-2 (1-Bromo-4-propylbenzene)
1-Bromo-4-propylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-propylbenzene
- 1-BROMO-4-N-PROPYLBENZENE
- 4-BROMO-N-PROPYLBENZENE
- 4-BROMO PROPYLBENZENE
- P-BROMOPROPYLBENZENE
- 1-Brom-4-propylbenzol
- 4-Propyl-1-bromobenzene
- benzene,1-bromo-4-propyl-
- 4-Bromo-N-Pentylbenzene,5PbrC11H13Br
- 4-propyl bromobenzene
- p-Bromo-n-propylbenzene
- 1-Propyl-4-bromobenzene
- 4-Propylphenyl bromide
- 1-(4'-BROMOPHENYL)PROPANE
- 1-bromo-4-propyl-benzene
- 1-n-propyl-4-bromobenzene
- 4-n-propylbromobenzene
- p-n-propyl-phenylbromide
- p-propylbromobenzene
- 4-Bromopropylbenzene
- 4-Propylbromobenzene
- Benzene, 1-bromo-4-propyl-
- 4-(N-PROPYL)BROMOBENZENE
- NUPWGLKBGVNSJX-UHFFFAOYSA-N
- NSC97222
- PubChem10762
- 1 -bromo-4-propylbenzene
- KSC269I5B
- 1-Bromo-4-N-PropYl-Benzene
- 1-Bromo-4-propylbenze
- 588-93-2
- 1-bromo-4-(n-propyl)benzene
- FT-0657553
- Z299596168
- SCHEMBL415439
- SY016468
- A8308
- NSC-97222
- AS-13455
- B1889
- DTXSID80207530
- NSC 97222
- CS-W010516
- AKOS000202591
- MFCD00012456
- FT-0617694
- J-504455
- 1-Bromo-4-propylbenzene, 99%
- EN300-65440
- NS00003476
- InChI=1/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H
- DB-030727
- DTXCID30130021
- 1-Bromo-4-propylbenzene;4-Bromo-n-propylbenzene
- 454-790-0
- 628-684-1
- FB54974
-
- MDL: MFCD00012456
- Inchi: 1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
- InChI Key: NUPWGLKBGVNSJX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC
Computed Properties
- Exact Mass: 198.00400
- Monoisotopic Mass: 198.004413
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 82.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: No data available
- Density: 1.286 g/mL at 25 °C(lit.)
- Melting Point: -41.4°C
- Boiling Point: 225°C(lit.)
- Flash Point: Fahrenheit: 203 ° f
Celsius: 95 ° c - Refractive Index: n20/D 1.537(lit.)
- PSA: 0.00000
- LogP: 3.40160
1-Bromo-4-propylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1-Bromo-4-propylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-propylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1889-5g |
1-Bromo-4-propylbenzene |
588-93-2 | 96.0%(GC) | 5g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1889-25g |
1-Bromo-4-propylbenzene |
588-93-2 | 96.0%(GC) | 25g |
¥690.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B626A-25g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 25g |
¥111.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B626A-100g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 100g |
¥317.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B626A-5g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 5g |
¥53.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101884-100g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 100g |
¥143.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101884-25g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 25g |
¥44.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101884-500g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 500g |
¥572.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101884-5g |
1-Bromo-4-propylbenzene |
588-93-2 | 99% | 5g |
¥29.90 | 2023-09-04 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0431879323- 500g |
1-Bromo-4-propylbenzene |
588-93-2 | 99%(GC) | 500g |
¥ 1,411.8 | 2021-05-18 |
1-Bromo-4-propylbenzene Suppliers
1-Bromo-4-propylbenzene Related Literature
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Iam Choon Khoo,Scott Webster,Shoichi Kubo,W. Justin Youngblood,Justin D. Liou,Thomas E. Mallouk,Ping Lin,David J. Hagan,Eric W. Van Stryland J. Mater. Chem. 2009 19 7525
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Gy?rgy Keglevich,Erzsébet Jablonkai,László B. Balázs RSC Adv. 2014 4 22808
Additional information on 1-Bromo-4-propylbenzene
Comprehensive Guide to 1-Bromo-4-propylbenzene (CAS No. 588-93-2): Properties, Applications, and Industry Insights
1-Bromo-4-propylbenzene (CAS No. 588-93-2), also known as 4-propylbromobenzene, is a versatile organic compound widely used in pharmaceuticals, agrochemicals, and material science. Its molecular structure, featuring a bromine atom attached to a propyl-substituted benzene ring, makes it a valuable intermediate in synthetic chemistry. This article explores its physical and chemical properties, industrial applications, and answers frequently searched questions like "How is 1-Bromo-4-propylbenzene synthesized?" or "What are the safety precautions for handling 1-Bromo-4-propylbenzene?".
The growing demand for halogenated aromatic compounds in research and manufacturing has placed 1-Bromo-4-propylbenzene under the spotlight. Its role in Suzuki-Miyaura cross-coupling reactions, a hot topic in organic synthesis, is particularly noteworthy. Researchers often search for "1-Bromo-4-propylbenzene reactivity" or "alternative brominated intermediates," reflecting its relevance in modern chemistry. With a boiling point of ~220°C and moderate solubility in organic solvents, this compound balances stability and reactivity, making it ideal for controlled reactions.
In the pharmaceutical sector, CAS No. 588-93-2 serves as a precursor for drug discovery and API development. Recent trends show increased interest in "green chemistry approaches for bromobenzene derivatives," aligning with sustainability goals. The compound’s compatibility with palladium-catalyzed reactions (often searched alongside "1-Bromo-4-propylbenzene uses") enables efficient carbon-carbon bond formation, critical for creating complex molecules. Its low acute toxicity (when handled properly) further enhances its appeal for lab-scale and industrial applications.
Material scientists leverage 1-Bromo-4-propylbenzene to design liquid crystals and polymeric materials. Searches for "brominated aromatic compounds in OLEDs" highlight its potential in electronics. The propyl group’s lipophilic nature improves solubility in non-polar matrices, addressing common formulation challenges. Regulatory-compliant storage (e.g., amber glass under inert gas) is frequently discussed in forums, emphasizing proper chemical handling protocols.
Innovations in catalytic bromination methods have optimized the production of 588-93-2, reducing byproducts. Queries like "1-Bromo-4-propylbenzene vs 1-bromo-4-ethylbenzene" compare its reactivity with analogs. Future applications may expand into renewable energy materials, as hinted by emerging research on bromoarenes in organic photovoltaics. Always consult SDS sheets and prioritize ventilation and PPE when working with this compound.
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